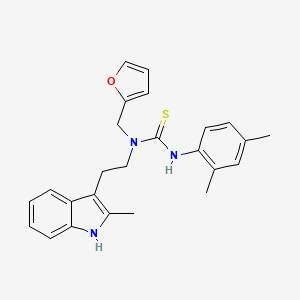

3-(2,4-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea

Descripción

This thiourea derivative features a central thiourea (-NCS-N-) core substituted with three distinct groups:

- 2,4-Dimethylphenyl: Aromatic ring with electron-donating methyl groups at positions 2 and 2.

- 2-(2-Methyl-1H-indol-3-yl)ethyl: Indole moiety with a methyl group at position 2, linked via an ethyl chain.

The combination of these groups imparts unique physicochemical properties, including moderate lipophilicity (due to aromatic and alkyl groups) and hydrogen-bonding capacity (via furan oxygen and thiourea sulfur/nitrogen atoms).

Propiedades

IUPAC Name |

3-(2,4-dimethylphenyl)-1-(furan-2-ylmethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3OS/c1-17-10-11-23(18(2)15-17)27-25(30)28(16-20-7-6-14-29-20)13-12-21-19(3)26-24-9-5-4-8-22(21)24/h4-11,14-15,26H,12-13,16H2,1-3H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSFZQKDTBWKKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=S)N(CCC2=C(NC3=CC=CC=C32)C)CC4=CC=CO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Indole Derivative: Starting with 2-methylindole, an alkylation reaction is performed using an appropriate alkyl halide to introduce the ethyl group at the nitrogen position.

Synthesis of the Furan-2-ylmethyl Intermediate: Furan-2-carbaldehyde is reacted with a suitable amine to form the furan-2-ylmethylamine.

Coupling Reaction: The indole derivative and the furan-2-ylmethylamine are coupled with 2,4-dimethylphenyl isothiocyanate under basic conditions to form the final thiourea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry techniques, and rigorous purification processes such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the indole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the thiourea group, potentially converting it to a thiol or amine derivative.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and indole rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be employed under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2,3-dione derivatives, while substitution on the indole ring could introduce various functional groups such as halogens or nitro groups.

Aplicaciones Científicas De Investigación

Biological Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives, including the compound . Research indicates that thioureas can inhibit the growth of various cancer cell lines. For instance, compounds similar to 3-(2,4-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea have demonstrated significant cytotoxicity against breast cancer cell lines (IC50 values ranging from 1.26 to 2.96 μM) .

Mechanism of Action

The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells. The compound's structure allows it to interact with cellular targets, leading to increased oxidative stress and disruption of mitochondrial function .

Case Study: Drug Resistance

A notable study examined drug-resistant cancer cell lines treated with thiourea derivatives. The compounds maintained efficacy against resistant sublines, suggesting a potential role in overcoming treatment resistance in cancer therapy .

Medicinal Chemistry

Antiviral Properties

Thiourea derivatives have also been investigated for their antiviral activities. Compounds with similar structures have shown promise against various viral targets, including HIV and other RNA viruses. The antiviral efficacy was evaluated using IC50 values that indicate effective inhibition at low concentrations .

Case Study: Antiviral Screening

A screening of substituted thioureas revealed that specific modifications to the indole and furan components significantly enhanced antiviral activity. For example, a derivative exhibited an IC50 value of 0.20 μM against HIV reverse transcriptase, demonstrating the importance of structural optimization in drug design .

Material Sciences

Coordination Chemistry

The unique chemical properties of thioureas make them valuable in coordination chemistry. They can form complexes with transition metals, which are useful in catalysis and material synthesis. The ability to coordinate with metals enhances their utility in creating novel materials with specific electronic properties .

Case Study: Metal Complexes

Research has shown that thiourea-based ligands can form stable metal complexes that exhibit interesting catalytic properties. These complexes have been utilized in organic reactions, demonstrating their potential as catalysts in synthetic chemistry .

Summary Table of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Anticancer Activity | Inhibition of cancer cell growth | IC50 values: 1.26 - 2.96 μM against breast cancer |

| Antiviral Properties | Inhibition of viral replication | IC50: 0.20 μM against HIV RT |

| Coordination Chemistry | Formation of metal complexes for catalysis | Stable complexes used in organic synthesis |

Mecanismo De Acción

The mechanism by which 3-(2,4-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea exerts its effects would depend on its specific application. For instance, if used as a drug candidate, it might interact with specific molecular targets such as enzymes or receptors. The thiourea group could form hydrogen bonds or coordinate with metal ions, while the aromatic rings might engage in π-π interactions or hydrophobic interactions with biological macromolecules.

Comparación Con Compuestos Similares

Comparison with Similar Thiourea Derivatives

Structural Analogues and Key Differences

The table below summarizes structurally related thiourea compounds and their distinguishing features:

Key Comparison Points

Substituent Effects on Bioactivity

- Fluorinated aryl groups (e.g., in ) introduce electron-withdrawing effects, which can stabilize charge-transfer interactions in enzyme active sites .

- Heterocyclic Moieties: Furan-2-ylmethyl (target compound) vs. Indole Substituents: Methyl groups at position 2 (target compound) or 5 () modulate steric hindrance and π-π stacking with aromatic residues in enzymes .

Actividad Biológica

The compound 3-(2,4-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea represents a novel class of thiourea derivatives that have garnered attention for their diverse biological activities. This article explores the synthesis, pharmacological properties, and potential applications of this compound in various fields, particularly in medicinal chemistry.

Synthesis

Thiourea derivatives are synthesized through various methods, often involving the reaction of isothiocyanates with amines or thiols. The specific synthesis route for this compound includes:

- Formation of Isothiocyanate : Reacting thiourea with an appropriate isothiocyanate precursor.

- Nucleophilic Addition : The resultant isothiocyanate undergoes nucleophilic attack by the amine components derived from furan and indole moieties.

Anticancer Activity

Recent studies have demonstrated that thiourea derivatives exhibit significant anticancer properties. The compound in focus has shown promising results against various cancer cell lines:

- Mechanism of Action : Thiourea compounds interfere with cancer cell signaling pathways, potentially inhibiting angiogenesis and promoting apoptosis.

- IC50 Values : The compound's IC50 values against specific cancer cell lines range from 3 to 14 µM, indicating potent activity against breast and prostate cancers .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Antibacterial Activity : Exhibited strong activity against a range of pathogenic bacteria, demonstrating potential as an antibacterial agent .

- Antifungal Activity : Effective against several fungal strains, particularly those affecting agricultural crops .

Antioxidant Activity

Thiourea derivatives are known for their antioxidant properties:

- DPPH Scavenging Activity : The compound showed moderate to excellent DPPH radical scavenging activity, indicating its potential as an antioxidant .

Data Summary

| Biological Activity | IC50 Values (µM) | Notes |

|---|---|---|

| Anticancer | 3 - 14 | Effective against breast and prostate cancer cell lines |

| Antibacterial | N/A | Strong activity against pathogenic bacteria |

| Antifungal | N/A | Effective against several fungal strains |

| Antioxidant | 52 (ABTS) | Moderate to excellent DPPH scavenging activity |

Case Studies

-

Anticancer Screening :

A study screened a library of thiourea compounds for anticancer activity using multicellular spheroids. The results indicated that the compound significantly inhibited tumor growth compared to controls . -

Antimicrobial Evaluation :

In vitro studies highlighted the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli, showcasing its potential for therapeutic applications in infectious diseases .

Q & A

Basic: What are the recommended methods for synthesizing 3-(2,4-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea?

Methodological Answer:

Synthesis typically involves multi-step nucleophilic substitution and thiourea coupling. A proposed workflow:

Indole alkylation : React 2-methylindole with 1,2-dibromoethane to introduce the ethyl linker.

Furan-methylation : Protect the furan-2-ylmethanol via silylation, then couple with the indole-ethyl intermediate.

Thiourea formation : React the intermediate with 2,4-dimethylphenyl isothiocyanate under anhydrous conditions (e.g., DMF, 0–5°C) to minimize side reactions.

Key parameters:

- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1).

- Purify via column chromatography (gradient elution) or recrystallization from ethanol .

Advanced: How can computational modeling optimize reaction conditions for this thiourea derivative?

Methodological Answer:

Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to:

Predict thermodynamic stability of intermediates.

Identify transition states to assess activation barriers for thiourea coupling.

Screen solvents (dielectric constants) to stabilize charged intermediates.

Combine with cheminformatics tools (e.g., ICReDD’s reaction path search) to prioritize experimental conditions . Validate predictions via small-scale trials (e.g., 10% of total volume) before scaling.

Basic: What spectroscopic techniques are critical for structural validation?

Methodological Answer:

- NMR :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., indole NH at δ 10–12 ppm, thiourea C=S at δ 170–180 ppm).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from furan and indole moieties.

- FT-IR : Verify C=S stretch (∼1250–1150 cm⁻¹) and N–H bending (∼1500 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error .

Advanced: How to resolve discrepancies in crystallographic vs. spectroscopic data?

Methodological Answer:

Discrepancies (e.g., bond lengths in X-ray vs. DFT) arise from:

Crystal packing effects : Compare with similar thiourea derivatives (e.g., 3-acetyl-1-(2,4-dimethylphenyl)thiourea ).

Dynamic vs. static structures : Use temperature-dependent NMR or variable-temperature X-ray to assess conformational flexibility.

Tautomerism : Perform pH-dependent UV-Vis or NMR to detect thiourea↔thiol tautomers.

Basic: What experimental design strategies improve yield in multi-step synthesis?

Methodological Answer:

Apply factorial design (e.g., Box-Behnken) to optimize:

- Variables : Temperature, solvent polarity, catalyst loading.

- Response surface analysis : Maximize yield while minimizing impurities.

Example: For thiourea coupling, a 3² factorial design (temperature: 0–25°C; equivalents of isothiocyanate: 1.0–1.5) reduces side-product formation .

Advanced: How to assess this compound’s potential as a kinase inhibitor?

Methodological Answer:

Docking studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., JAK2 or EGFR kinases).

Enzymatic assays : Measure IC₅₀ in kinase inhibition assays (e.g., ADP-Glo™).

SAR analysis : Compare with known inhibitors (e.g., 1-cyclohexyl-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea ).

Cellular validation : Test cytotoxicity (MTT assay) and apoptosis markers (Annexin V/PI) in cancer cell lines.

Basic: What stability studies are required for long-term storage?

Methodological Answer:

- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks.

- Analytical monitoring : Track decomposition via HPLC (C18 column, acetonitrile/water gradient).

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) or store under argon at −20°C .

Advanced: How to reconcile conflicting bioactivity data across in vitro and in vivo models?

Methodological Answer:

Pharmacokinetic profiling : Measure plasma stability (e.g., mouse microsomal assay) and bioavailability (oral vs. IP administration).

Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites that may deactivate the compound.

Tissue distribution : Radiolabel the compound (¹⁴C or ³H) and quantify accumulation in target organs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.